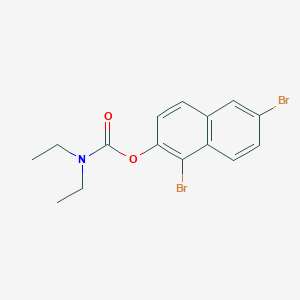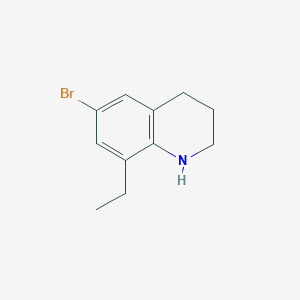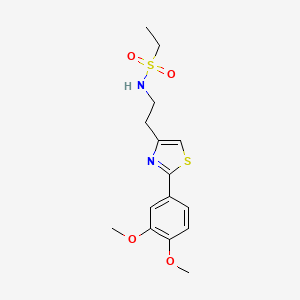
1,6-Dibromonaphthalen-2-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,6-Dibromonaphthalen-2-ol” is a chemical compound with the CAS Number: 16239-18-2 . It has a molecular weight of 301.97 . The IUPAC name for this compound is 1,6-dibromo-2-naphthol .
Physical and Chemical Properties This compound is typically stored at room temperature . . The physical form of this compound is a crystal or powder, and its color ranges from very pale yellow to yellow-red .
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Phthalates
Phthalates, a class of chemicals to which 1,6-Dibromonaphthalen-2-yl diethylcarbamate is structurally related, have been extensively studied for their environmental persistence and potential health impacts. Hauser and Calafat (2005) reviewed the uses, metabolism, and health effects of phthalates, indicating widespread use in consumer products and medical devices due to their plasticizing properties (Hauser & Calafat, 2005). This comprehensive review also discussed the emerging concerns related to phthalates' roles as endocrine disruptors, highlighting the importance of understanding the environmental pathways and health implications of such chemicals.
Biodegradation of Phthalates
Yang et al. (2018) investigated the biodegradation of Di-(2-ethylhexyl) phthalate (DEHP) by Rhodococcus ruber YC-YT1, revealing the potential for microbial remediation of phthalate-contaminated environments (Yang et al., 2018). The study underscores the significance of biodegradation as a mechanism for mitigating the environmental impacts of phthalates, potentially applicable to related compounds such as 1,6-Dibromonaphthalen-2-yl diethylcarbamate.
Analytical Methods for Phthalate Detection
Cao (2010) provided a comprehensive review of the sources, occurrence, and analytical methods for phthalate esters in foods, illustrating the widespread concern over phthalate contamination and the need for reliable detection techniques (Cao, 2010). Given the structural similarities, the analytical approaches discussed could be relevant for the detection and study of 1,6-Dibromonaphthalen-2-yl diethylcarbamate in various matrices.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,6-dibromonaphthalen-2-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2/c1-3-18(4-2)15(19)20-13-8-5-10-9-11(16)6-7-12(10)14(13)17/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFBMKVBLPWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)
![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)


![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)

![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)
